3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione
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Overview
Description
3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidinedione class. Thiazolidinediones are known for their diverse biological activities and are often used in medicinal chemistry for their therapeutic potential. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with isopropyl and m-tolylamino groups.
Mechanism of Action
Target of Action
The primary targets of 3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione are VEGFR-2 and EGFR tyrosine kinases . These are key proteins involved in cell signaling pathways that regulate cell growth and survival. Specifically, VEGFR-2 is involved in angiogenesis (the formation of new blood vessels), while EGFR is involved in cell proliferation and differentiation .
Mode of Action
This compound interacts with its targets by binding to the active sites of VEGFR-2 and EGFR tyrosine kinases, inhibiting their activity . This inhibition disrupts the signaling pathways regulated by these proteins, leading to changes in cell behavior .
Biochemical Pathways
The affected pathways include those involved in angiogenesis and cell proliferation. By inhibiting VEGFR-2, the compound can disrupt the formation of new blood vessels, which is a crucial process in tumor growth and metastasis . Similarly, by inhibiting EGFR, the compound can disrupt cell proliferation and differentiation, potentially slowing the growth of cancer cells .
Pharmacokinetics
The compound’s interaction with its targets and its subsequent effects are likely influenced by these pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of angiogenesis and cell proliferation, potentially leading to a decrease in tumor growth . Furthermore, the compound has shown anticancer activities against various human tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with appropriate substituents. One common method involves the use of morpholine as a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or water to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of green chemistry principles, such as employing reusable catalysts and minimizing waste, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one substituent with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of solvents to dissolve reactants and facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new alkyl or aryl groups .
Scientific Research Applications
3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in treating diseases like diabetes and cancer due to its ability to modulate biological pathways.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-5-(m-tolylamino)thiazolidine-2,4-dione: Similar structure but with a phenyl group instead of an isopropyl group.
5-(4-Chlorobenzylidene)-3-m-tolyl thiazolidine-2,4-dione: Contains a chlorobenzylidene group, offering different biological activities.
Uniqueness
3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The isopropyl group may provide different steric and electronic effects compared to other substituents, potentially leading to unique interactions with biological targets and distinct pharmacological properties .
Properties
IUPAC Name |
5-(3-methylanilino)-3-propan-2-yl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-8(2)15-12(16)11(18-13(15)17)14-10-6-4-5-9(3)7-10/h4-8,11,14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDYYELTMXNSQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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